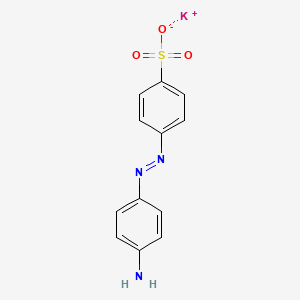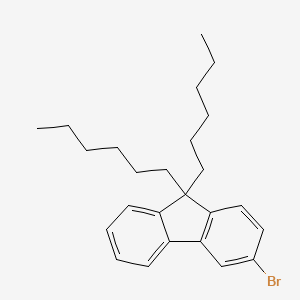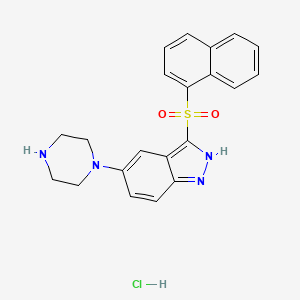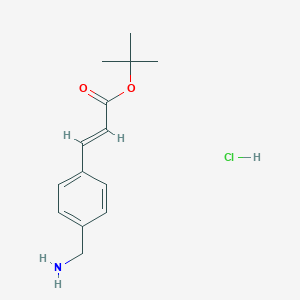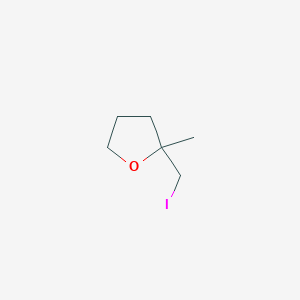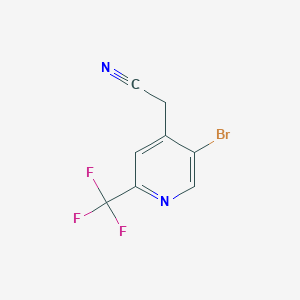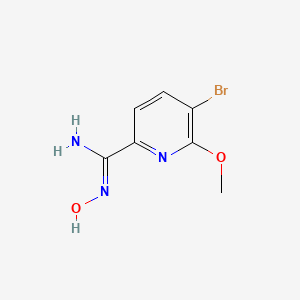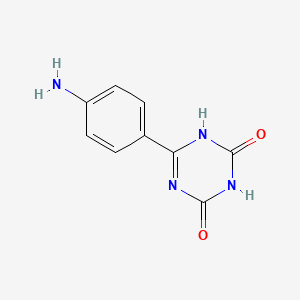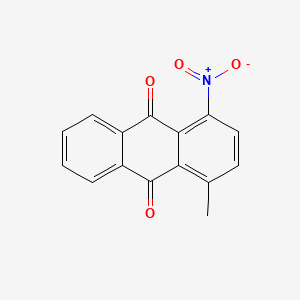
1-Methyl-4-nitroanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthraquinone core with a methyl group at the 1-position and a nitro group at the 4-position. This unique arrangement imparts specific chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitroanthraquinone can be synthesized through several methods. One common approach involves the nitration of 1-methylanthraquinone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at elevated temperatures to ensure complete nitration. Another method involves the direct methylation of 4-nitroanthraquinone using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs continuous-flow reactors to optimize yield and efficiency. The nitration process is carefully controlled to minimize by-products and ensure high purity of the final product. The use of advanced catalysts and reaction conditions further enhances the production efficiency, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions: 1-Methyl-4-nitroanthraquinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Oxidation: Potassium permanganate, sulfuric acid, water as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products Formed:
Reduction: 1-Methyl-4-aminoanthraquinone.
Oxidation: 1-Carboxy-4-nitroanthraquinone.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
科学研究应用
1-Methyl-4-nitroanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
作用机制
The mechanism of action of 1-Methyl-4-nitroanthraquinone varies depending on its application. In biological systems, it often interacts with cellular proteins and enzymes, leading to the inhibition of specific pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The nitro group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity.
相似化合物的比较
1-Nitroanthraquinone: Lacks the methyl group, resulting in different reactivity and applications.
4-Methyl-1-nitroanthraquinone: Similar structure but with the positions of the methyl and nitro groups reversed.
1-Amino-4-nitroanthraquinone: The nitro group is reduced to an amino group, altering its chemical properties and applications.
Uniqueness: 1-Methyl-4-nitroanthraquinone is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other anthraquinones may not be suitable.
属性
CAS 编号 |
42431-35-6 |
|---|---|
分子式 |
C15H9NO4 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
1-methyl-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C15H9NO4/c1-8-6-7-11(16(19)20)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3 |
InChI 键 |
CABRTMXJODWNGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




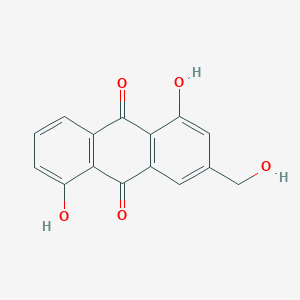
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
